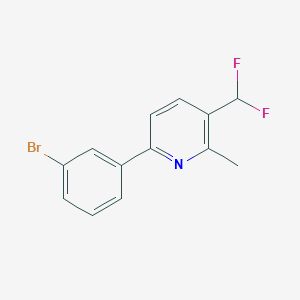
6-(3-Bromophenyl)-3-(difluoromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-3-(difluoromethyl)-2-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a bromophenyl group, a difluoromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(difluoromethyl)-2-methylpyridine typically involves multi-step organic reactions. One common method starts with the bromination of 3-phenylpyridine to introduce the bromine atom at the desired position. This is followed by the introduction of the difluoromethyl group through a difluoromethylation reaction, often using difluoromethylating agents like difluoromethyl iodide. The final step involves the methylation of the pyridine ring, which can be achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of 6-(3-Bromophenyl)-3-(difluoromethyl)-2-carboxypyridine.
Reduction: Formation of 6-(3-Phenyl)-3-(difluoromethyl)-2-methylpyridine.
Substitution: Formation of 6-(3-Methoxyphenyl)-3-(difluoromethyl)-2-methylpyridine.
Scientific Research Applications
Chemistry
In chemistry, 6-(3-Bromophenyl)-3-(difluoromethyl)-2-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its difluoromethyl group is particularly useful in medicinal chemistry for improving the metabolic stability and bioavailability of drug candidates.
Medicine
The compound has potential applications in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting specific enzymes or receptors. Its structural features can be modified to enhance binding affinity and selectivity towards biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromophenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(difluoromethyl)-2-methylpyridine
- 6-(3-Fluorophenyl)-3-(difluoromethyl)-2-methylpyridine
- 6-(3-Methylphenyl)-3-(difluoromethyl)-2-methylpyridine
Uniqueness
Compared to its analogs, 6-(3-Bromophenyl)-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom is a larger and more polarizable substituent compared to chlorine or fluorine, which can lead to different interaction patterns with biological targets and reagents in chemical reactions. This uniqueness makes it a valuable compound for exploring new chemical and biological phenomena.
Properties
IUPAC Name |
6-(3-bromophenyl)-3-(difluoromethyl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N/c1-8-11(13(15)16)5-6-12(17-8)9-3-2-4-10(14)7-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRBOQONBPZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
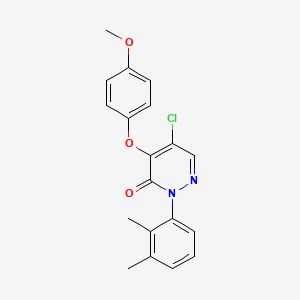
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)

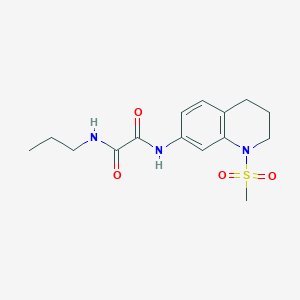
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)
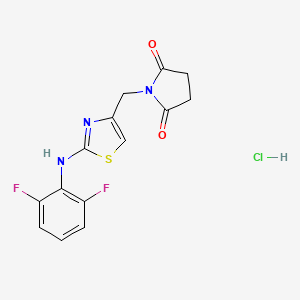

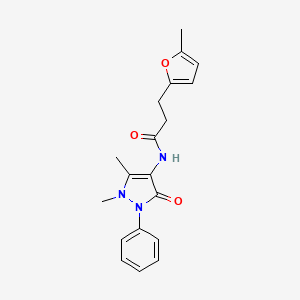
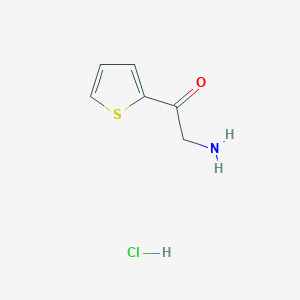
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
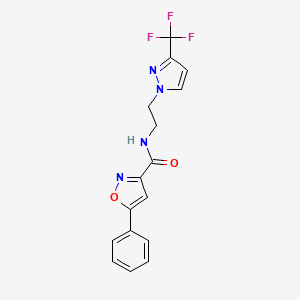
![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)
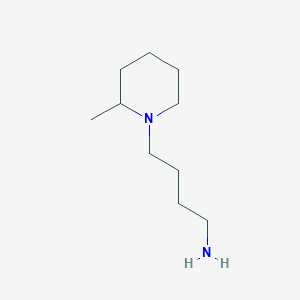
![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)
